molecular formula C21H14 B3049061 9h-Indeno[2,1-c]phenanthrene CAS No. 192-87-0

9h-Indeno[2,1-c]phenanthrene

Cat. No.: B3049061
CAS No.: 192-87-0
M. Wt: 266.3 g/mol
InChI Key: FMBIUNYFMCJJEE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

9H-Indeno[2,1-c]phenanthrene undergoes various types of reactions, including:

    Electrophilic Substitution: Reactions with electrophiles to introduce functional groups.

    Nucleophilic Substitution: Reactions with nucleophiles to replace existing groups.

    Aromatic Substitution: Reactions that modify the aromatic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include electrophiles, radicals, and Lewis acids. The conditions for these reactions vary depending on the desired modification but often involve controlled temperatures and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are derivatives of this compound with altered properties, which can be used for various applications in scientific research.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different properties.

    Naphthalene: A simpler aromatic compound with two fused benzene rings.

    Benzo[a]pyrene: A more complex PAH with additional fused rings and higher toxicity.

Uniqueness

9H-Indeno[2,1-c]phenanthrene is unique due to its specific arrangement of fused aromatic rings, which contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

pentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-3-7-18-14(5-1)9-10-15-11-12-17-13-16-6-2-4-8-19(16)21(17)20(15)18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBIUNYFMCJJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C4=C(C=C2)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172755
Record name 9H-Indeno(2,1-c)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192-87-0
Record name 9H-Indeno(2,1-c)phenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-c)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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